8-Azidoadenosine-5'-O-diphosphate sodium salt

Descripción

Introduction to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

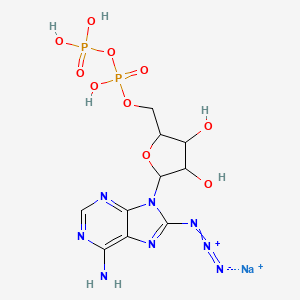

The compound’s systematic IUPAC name is [(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate sodium salt. Its molecular formula varies slightly between protonated and sodium salt forms:

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Acid) | C₁₀H₁₄N₈O₁₀P₂ | |

| Molecular Formula (Sodium Salt) | C₁₀H₁₂N₈Na₂O₁₀P₂ | |

| Molecular Weight (Sodium Salt) | 512.18 g/mol |

The sodium counterions neutralize the two phosphate groups’ negative charges at physiological pH, enhancing aqueous solubility compared to the free acid form. X-ray crystallographic data suggest the azido group adopts a planar configuration orthogonal to the purine ring, minimizing steric hindrance with the ribose moiety.

Azido Group Substitution at Adenine Position 8

Position-specific azidation at the adenine C8 position creates a photoreactive analog that preserves the nucleoside’s hydrogen bonding pattern. The azido (-N₃) group’s 2.1 Å length and 120° bond angles allow penetration into hydrophobic enzyme pockets inaccessible to bulkier photoaffinity labels. Upon UV irradiation (254–365 nm), the azide decomposes to a nitrene radical that forms covalent bonds with adjacent amino acid residues within 3–5 Å. Crucially, this modification does not disrupt the anti-conformation of the glycosidic bond, maintaining recognition by ADP-binding proteins.

Physicochemical Properties

Key physicochemical parameters include:

The sodium salt form exhibits enhanced stability against enzymatic degradation compared to unmodified ADP, with <5% decomposition by ectonucleotidases after 24 hours in serum. However, prolonged exposure to reducing agents (e.g., DTT, β-mercaptoethanol) triggers partial reduction of the azido group to an amine.

Historical Development as a Photoaffinity Probe

The strategic incorporation of azido groups into nucleotide analogs emerged from late 20th-century efforts to map enzyme active sites. Initial studies with 8-azido-ATP in 1985 demonstrated its utility for labeling F₁F₀-ATP synthase, achieving 65% inactivation efficiency at 10 μM concentrations. Subsequent optimization yielded the diphosphate variant, which showed superior binding affinity for ADP-dependent systems like mitochondrial adenine nucleotide translocase (Ki = 2.3 μM vs. 8.1 μM for ATP).

Three generations of development mark the compound’s evolution:

- First-Generation Probes (1985–1995): Demonstrated light-dependent inhibition of oxidative phosphorylation in submitochondrial particles.

- Second-Generation Derivatives (1996–2010): Incorporated radiolabels (³H, ³²P) for autoradiographic tracking of labeled proteins.

- Modern Applications (2011–Present): Leverage click chemistry for fluorescent tagging via strain-promoted azide-alkyne cycloaddition (SPAAC).

A breakthrough came with the discovery that 8-azido-ADP’s photo-crosslinking efficiency correlates directly with enzymatic activity loss (r² = 0.94 across 12 tested enzymes), validating its use as a quantitative active site occupancy probe.

Significance in Studying ADP-Dependent Biochemical Systems

This compound’s unique attributes enable three principal investigative modalities:

1. Catalytic Site Mapping

In ATP synthase studies, 8-azido-ADP labels β-subunit residues Tyr-311 and Lys-162, which coordinate the adenine ring and phosphate groups respectively. Comparative labeling in the presence of ADP versus ATP revealed distinct conformational states of the catalytic dwell position.

2. Allosteric Regulation Analysis

The E. coli ADP-glucose synthetase system demonstrated that 8-azido-ADP incorporation at Arg-294 disrupts fructose-1,6-bisphosphate activation (70% activity loss), localizing a key regulatory interface.

3. Transport Mechanism Elucidation

Mitochondrial adenine nucleotide translocase (ANT) studies using 8-azido-ADP identified a cooperative binding model where covalent modification of one subunit reduces the adjacent subunit’s ADP affinity by 15-fold. This provided direct evidence for the alternating access mechanism of membrane transporters.

Recent applications extend to:

- Glycogen Metabolism: Photoaffinity labeling of glycogen phosphorylase identified a novel ADP-binding site 18 Å from the catalytic center.

- Calcium Signaling: Crosslinking studies on P2Y₁ receptors revealed ADP-induced conformational changes in transmembrane helix 6.

- Enzyme Engineering: Directed evolution of ADP-dependent kinases utilized 8-azido-ADP resistance as a selection marker.

Propiedades

Fórmula molecular |

C10H14N8NaO10P2+ |

|---|---|

Peso molecular |

491.20 g/mol |

Nombre IUPAC |

sodium;[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N8O10P2.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);/q;+1 |

Clave InChI |

NAIPNMIGSDVODT-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Bromide-to-Azide Conversion

The most common route starts with 8-bromoadenosine-5'-diphosphate (8-Br-ADP) . Treatment with sodium azide (NaN$$_3$$) in a polar solvent system (e.g., DMF/water) facilitates nucleophilic displacement of the bromine atom. Key steps include:

- Solvent Optimization : Pure DMF causes precipitation of the sodium salt, halting reactivity. A 1:1 DMF/water mixture solubilizes intermediates, enabling complete conversion.

- Reaction Monitoring : UV spectroscopy tracks the shift from $$\lambda{\text{max}} = 262 \, \text{nm}$$ (8-Br-ADP) to $$\lambda{\text{max}} = 281 \, \text{nm}$$ (8-N$$_3$$-ADP).

- Purification : Reverse-phase chromatography with triethylammonium bicarbonate (TEAB) buffer isolates the product as a sodium salt.

Yield : 55–75% after optimization.

Enzymatic Phosphorylation of 8-Azidoadenosine

Substrate-Specific Kinase Reactions

8-Azidoadenosine is phosphorylated using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the presence of 1,3-diphosphoglyceric acid. This method avoids chemical phosphorylation’s harsh conditions:

- Mechanism : GAPDH transfers a phosphate group from 1,3-diphosphoglycerate to 8-azidoadenosine diphosphate.

- Advantage : Produces carrier-free $$^{32}\text{P}$$-labeled 8-N$$_3$$-ATP for photolabeling studies.

- Limitation : Requires enzymatic activity validation and radiochemical handling.

Yield : >90% radiochemical purity.

Pyrophosphate Coupling via Carbodiimide Chemistry

Activation of 8-Azidoadenosine Monophosphate

8-Azidoadenosine-5'-monophosphate (8-N$$_3$$-AMP) is coupled to nicotinamide mononucleotide (NMN) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) :

- Activation : EDC forms an intermediate with 8-N$$_3$$-AMP’s phosphate group.

- Coupling : NMN’s hydroxyl group attacks the activated intermediate, forming the pyrophosphate bond.

- Hydrolysis : NADase cleaves nicotinamide from the resulting 8-N$$3$$-NAD$$^+$$ to yield 8-N$$3$$-ADP.

Critical Parameters :

- pH Control : Reactions are conducted in Tris-HCl (pH 7.2–7.4) to prevent acid-catalyzed degradation.

- Purification : Ion-exchange chromatography (Q-Sepharose) with TEAB gradients removes unreacted NMN.

Direct Azidation of Adenosine Diphosphate

Diazonium Salt Intermediates

Adenosine-5'-diphosphate is treated with nitrous acid (HNO$$_2$$) to generate a diazonium intermediate, which reacts with sodium azide:

- Conditions : Reaction occurs at 0–4°C to minimize hydrolysis.

- Challenges : Competing hydrolysis reduces yields, necessitating excess NaN$$_3$$.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Bromide-to-Azide | High purity; scalable | Requires toxic DMF/water solvents | 55–75% |

| Enzymatic Phosphorylation | Carrier-free $$^{32}\text{P}$$ labeling | Radiochemical expertise needed | >90%* |

| Pyrophosphate Coupling | Compatible with unstable substrates | Multi-step; moderate yields | 40–60% |

| Direct Azidation | Single-step | Low yield; side reactions | 30–45% |

*Radiochemical yield.

Structural and Purity Validation

Spectroscopic Characterization

HPLC Purity

Reverse-phase C18 columns with TEAB/acetonitrile gradients achieve >95% purity.

Applications and Stability Considerations

8-N$$_3$$-ADP is light-sensitive due to the azido group. Storage at −80°C in amber vials preserves functionality for photoaffinity labeling. Its sodium salt form enhances solubility in aqueous buffers (up to 10 mM).

Análisis De Reacciones Químicas

Photochemical Crosslinking Reactions

The azido group (-N) in 8-N-ADP enables UV-induced covalent crosslinking with proteins. Key applications include:

-

Enzyme Active Site Labeling : 8-N-ADP binds to the catalytic site of sarcoplasmic reticulum Ca-ATPase in the presence of Ca. Upon UV irradiation (254 nm), it forms covalent adducts with residues Thr-532 and Thr-533 in the enzyme’s B subfragment, irreversibly inhibiting ATPase activity .

-

Vanadate-Induced Trapping : In studies of P-glycoprotein (Pgp), 8-N-ADP forms a transition-state complex with vanadate (Vi), mimicking ATP hydrolysis intermediates. This trapping occurs even without ATP hydrolysis, with half-maximal binding at ~30 μM .

Key Reaction Parameters

| Condition | Value/Outcome | Source |

|---|---|---|

| UV wavelength | 254 nm | |

| Covalent binding K | 30 μM (competition with ADP) | |

| Trapping efficiency | 55% in 35 min (with cyclooctyne) |

Enzymatic Cyclization Reactions

8-N-ADP derivatives serve as substrates for enzymes like Aplysia californica ADP-ribosyl cyclase:

-

cADPR Analog Synthesis : Enzymatic cyclization of 8-azido-2′-O-propargyl-NAD (synthesized from 8-N-ADP) yields 8-azido-2′-O-propargyl-cyclic ADP-ribose (cADPR analog). This product retains enzymatic recognition despite bulky substitutions .

-

Reaction Rate : Cyclization proceeds at rates comparable to native NAD, indicating high enzyme tolerance for modifications at the 8-position .

Bioorthogonal Click Chemistry

The azido group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation:

-

Triazole Formation : 8-N-ADP reacts with cyclooctynes (e.g., dibenzocyclooctyne) in acetonitrile/water (3:1) to form stable triazole derivatives. This reaction proceeds with a second-order rate constant of 0.07 Ms .

-

Applications : Used to tag nucleotides with fluorescent probes or affinity labels without disrupting biological activity .

| Parameter | Value | Source |

|---|---|---|

| Solvent | ACN:HO (3:1) | |

| Reaction time | 3 hours (quantitative yield) | |

| Rate constant (k) | 0.07 Ms |

Substitution and Reduction Reactions

-

Azide Reduction : Treatment with dithiothreitol (DTT) reduces the azido group to an amine, yielding 8-amino-ADP derivatives. This reaction is pH-sensitive and requires neutral aqueous conditions .

-

Methoxylation Attempts : Efforts to substitute the azido group with methoxy (-OCH) using NaOMe were unsuccessful due to solubility issues .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

8-Azidoadenosine-5'-O-diphosphate sodium salt is a modified nucleotide that has garnered interest in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This compound serves as a photoaffinity label and has been utilized in studies involving protein interactions, enzymatic activity, and cellular signaling pathways. Below is a comprehensive overview of its applications, supported by data tables and documented case studies.

Spectroscopic Properties

- λ max : 281 nm

- ε (extinction coefficient) : 13.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)

Photoaffinity Labeling

This compound is widely used as a photoaffinity label to study protein interactions. Upon exposure to ultraviolet light, the azido group can form a reactive nitrene that covalently binds to nearby amino acids in proteins, allowing researchers to identify and analyze protein targets.

Case Study: Glutamate Dehydrogenase Interaction

In a study, radiolabeled forms of 8-azidoadenosine-5'-O-diphosphate were utilized to investigate interactions with glutamate dehydrogenase isoproteins. The results demonstrated specific binding patterns that were influenced by the presence of the azido group, highlighting its utility in mapping protein interactions .

Enzyme Activity Studies

The compound has been employed to probe the activity of various enzymes, particularly those involved in nucleotide metabolism and energy transfer.

Case Study: Apyrase Activity

Research conducted by Marti et al. (1997) examined the effects of photoactivation on apyrase activity using 8-azidoadenosine-5'-O-diphosphate as a substrate. The study revealed that photolabeling could effectively inhibit enzyme activity, providing insights into the mechanism of action of apyrase .

Investigating Cellular Signaling Pathways

This compound has also been used to explore cellular signaling mechanisms, particularly those involving adenosine triphosphate (ATP) and its derivatives.

Case Study: P-glycoprotein Interaction

A study published in PubMed compared the trapping of 8-azidoadenosine-5'-O-diphosphate in P-glycoprotein under different hydrolysis conditions. The findings indicated that both ATP and adenosine diphosphate sites are interdependent for function, showcasing the compound's role in elucidating complex signaling pathways .

Data Table: Summary of Key Studies

Mecanismo De Acción

El mecanismo de acción de la 8-Azidoadenosina-5’-O-difosfato sal sódica implica su interacción con proteínas de unión a nucleótidos y enzimas. El grupo azido permite la formación de enlaces covalentes con las moléculas diana tras la activación por luz u otros estímulos, facilitando el estudio de las interacciones moleculares y las vías .

Comparación Con Compuestos Similares

Molecular Properties :

- Molecular Formula : C₁₀H₁₁N₈O₁₀P₂•3Na

- Molecular Weight : 534.2 g/mol .

- Solubility : Water-soluble; stable at -80°C for long-term storage .

Comparison with Similar Compounds

The following table summarizes key structural, functional, and research distinctions between 8-azido-ADP and related nucleotides:

Key Research Findings :

8-Azido-ADP vs. Natural ADP :

- Binding Affinity : 8-azido-ADP retains high affinity for ADP-binding proteins but with reduced enzymatic activity compared to natural ADP due to steric hindrance from the azido group .

- Photoaffinity Efficiency : Demonstrated in Na,K-ATPase studies, where 8-azido-ADP selectively labeled the catalytic α-subunit .

8-Azido-ADP vs. 8-Azido-ATP :

- Enzyme Specificity : 8-azido-ATP is a substrate for ATP-dependent enzymes (e.g., ATPases), while 8-azido-ADP is primarily used for ADP-specific targets .

- Functional Mimicry : Both compounds effectively mimic natural nucleotides in binding but differ in phosphate-driven enzymatic activation .

Comparison with Non-Azido Analogs: ADP-glucose: Lacks photoreactivity but serves as a donor in glycosylation reactions, unlike 8-azido-ADP . Disodium 5'-inosinate: A flavor-enhancing nucleotide structurally distinct from ADP analogs, highlighting the diversity of nucleotide applications .

Actividad Biológica

8-Azidoadenosine-5'-O-diphosphate sodium salt (8-N3ADP) is a synthetic nucleotide analog that has garnered significant attention in biochemical research due to its unique properties as a photoaffinity label. This compound is characterized by the presence of an azido group at the 8-position of the adenine base, enhancing its reactivity and utility in various biological applications.

- Molecular Formula : C₁₀H₁₃N₈O₁₀P₂Na

- Molecular Weight : 490.20 g/mol

- Key Structural Feature : The azido group (N3) allows for specific covalent bonding with proteins under ultraviolet (UV) light, facilitating the study of biomolecular interactions.

The biological activity of 8-N3ADP primarily revolves around its ability to label biomolecules, particularly proteins, for identification and functional studies. The azide group reacts with certain functional groups on proteins when exposed to UV light, forming stable covalent bonds. This property is exploited in various applications:

- Protein Labeling : Enables researchers to isolate and identify specific proteins that interact with 8-N3ADP.

- Enzyme Interaction Studies : By incorporating 8-N3ADP into substrate molecules, researchers can identify enzymes that bind to these modified substrates, providing insights into enzymatic functions and cellular processes.

- Protein-Protein Interactions : Attaching 8-N3ADP to one protein allows for the identification of other interacting proteins upon UV exposure, elucidating protein networks and signaling pathways within cells.

Table 1: Applications of this compound

| Application | Description |

|---|---|

| Enzyme Mechanism Studies | Identification of enzymes involved in ATP-dependent processes. |

| Protein Interaction Mapping | Elucidation of protein networks through photoaffinity labeling. |

| Metabolic Pathway Analysis | Insights into cellular metabolism by studying enzyme-substrate interactions. |

Case Studies and Research Findings

-

Enzyme Binding Studies :

In studies involving ATP synthase, 8-N3ADP was used to label specific binding sites on the enzyme, revealing crucial information about its mechanism and function in ATP production . -

Photoaffinity Labeling :

A study demonstrated the use of 8-N3ADP in identifying protein interactions within cellular environments. Upon UV irradiation, proteins labeled with 8-N3ADP were isolated, allowing researchers to map out interaction networks critical for cellular signaling . -

Comparative Studies :

Research comparing 8-N3ADP with other nucleotide analogs highlighted its superior reactivity due to the azido modification. This property makes it particularly valuable for click chemistry applications where specific labeling is required .

Q & A

Q. How should 8-azidoadenosine-5'-O-diphosphate sodium salt be stored and handled to maintain stability in biochemical assays?

Methodological Answer: This compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the azido group and degradation of the diphosphate moiety. For experimental use, prepare fresh solutions in deionized water or phosphate-buffered saline (PBS) to avoid prolonged exposure to aqueous conditions, which may reduce photoreactivity. Pre-aliquot the compound to minimize freeze-thaw cycles. Stability tests via HPLC or mass spectrometry are recommended for long-term studies to confirm integrity.

Q. What are the standard experimental conditions for using 8-azidoadenosine-5'-O-diphosphate in photolabeling studies?

Methodological Answer: Photolabeling typically involves incubating the compound with target proteins (e.g., enzymes or receptors) in a buffer containing 10–50 mM Tris-HCl (pH 7.5) and 5–10 mM MgCl₂ to stabilize nucleotide-protein interactions . UV irradiation (e.g., 254 nm for 5–15 minutes ) activates the azido group for covalent crosslinking. Include controls with excess unlabeled ATP or ADP (100–200 µM) to confirm binding specificity . Post-irradiation, terminate reactions by adding reducing agents (e.g., DTT) and analyze labeled proteins via SDS-PAGE/autoradiography or click chemistry-based detection .

Advanced Research Questions

Q. How can researchers optimize UV activation parameters to minimize nonspecific labeling while ensuring efficient crosslinking?

Methodological Answer: Nonspecific labeling often arises from prolonged UV exposure. To mitigate this:

- Perform time-course experiments (e.g., 1–20 minutes) to identify the minimum irradiation time required for target labeling.

- Use low-intensity UV lamps (e.g., 0.5–1.0 J/cm²) to reduce protein damage.

- Include quenchers like β-mercaptoethanol (1–5 mM) or scavenger nucleotides (e.g., UTP or GTP) to suppress free radical-mediated side reactions.

- Validate specificity by comparing labeling efficiency in the presence and absence of competitive inhibitors (e.g., ATP at 100–150 µM).

Q. How should researchers address discrepancies in subunit labeling patterns observed across different studies (e.g., beta' vs. sigma subunits in RNA polymerase)?

Methodological Answer: Contradictory subunit labeling may stem from variations in:

- Enzyme conformation : Use crosslinking in the presence of cofactors (e.g., DNA templates or poly[d(A-T)] for RNA polymerase) to stabilize active-site interactions.

- Competitive nucleotide pools : Pre-incubate with non-hydrolyzable ATP analogues (e.g., AMP-PNP) to block non-specific binding sites.

- Species-specific isoforms : Confirm enzyme source (e.g., E. coli vs. eukaryotic systems) and subunit composition via immunoblotting or cryo-EM.

Quantitative analysis using radiolabeled 8-azido-ADP (e.g., [γ-³²P]) combined with peptide mapping can resolve ambiguities by identifying exact modification sites.

Q. What strategies are effective in distinguishing covalent labeling from non-covalent binding artifacts in pull-down assays?

Methodological Answer:

- Stringent wash conditions : Use buffers containing 1% SDS or 1 M NaCl to dissociate non-covalent interactions after UV crosslinking.

- Click chemistry validation : Post-labeling, conjugate the azido group to biotin-alkyne probes via Cu(I)-catalyzed cycloaddition. Streptavidin pull-down followed by mass spectrometry confirms covalent modification.

- Negative controls : Perform parallel experiments with pre-photolyzed 8-azido-ADP (inactivated by UV prior to incubation) to rule out non-specific adsorption.

Data Analysis and Interpretation

Q. How can researchers reconcile low labeling efficiency in high-throughput screens using 8-azido-ADP?

Methodological Answer: Low efficiency may result from:

- Suboptimal nucleotide concentration : Titrate 8-azido-ADP (10–200 µM) to balance binding affinity and solubility.

- Competitive endogenous nucleotides : Deplete ATP/ADP pools in lysates using apyrase treatment (0.1–1 U/mL) prior to labeling.

- Incomplete photoreaction : Verify UV penetration in dense samples (e.g., cell pellets) by reducing sample thickness or using transparent reaction vessels .

Enhance detection sensitivity via fluorescent secondary probes (e.g., Cy5-alkyne) or silver staining for low-abundance targets.

Q. What analytical techniques are recommended for quantifying covalent modification ratios in labeled proteins?

Methodological Answer:

- Liquid scintillation counting : Use ³²P- or ³H-labeled 8-azido-ADP to measure incorporation efficiency.

- Mass spectrometry : Employ tryptic digest and LC-MS/MS with isotopically labeled standards to quantify modified peptides.

- Fluorescence-based assays : Pair azido-ADP with TAMRA-alkyne for gel-based quantification via fluorescence imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.